A Technical Guide to the Dual-Targeting Properties of 14|A-Demethylase/DNA Gyrase-IN-2
A Technical Guide to the Dual-Targeting Properties of 14|A-Demethylase/DNA Gyrase-IN-2
Executive Summary
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in drug discovery, moving beyond single-target agents to more robust, multi-faceted therapeutic strategies. Dual-target inhibitors, single chemical entities designed to modulate two distinct disease-relevant targets, represent a promising frontier. They offer the potential for broader-spectrum activity, synergistic efficacy, and a higher barrier to the development of resistance. This technical guide provides an in-depth exploration of a novel dual-target agent, 14|A-Demethylase/DNA Gyrase-IN-2 (also known as Compound 6a), which uniquely bridges the therapeutic gap between antifungal and antibacterial action. By concurrently inhibiting fungal sterol 14α-demethylase (CYP51) and bacterial DNA gyrase, this molecule presents a compelling lead compound for developing next-generation anti-infective agents. This document will dissect the biological rationale, mechanisms of action for each target, the molecule's inhibitory characteristics, and the detailed experimental protocols required for its evaluation.
Introduction: The Rationale for Dual-Targeting Antimicrobial Agents
The principle of designing a single drug to hit two distinct targets is a strategic response to the complexity of microbial survival and the rapid evolution of resistance. When a conventional antibiotic inhibits a single enzyme, a single point mutation in the corresponding gene can be sufficient to confer resistance. By requiring a pathogen to simultaneously evolve resistance mechanisms against two unrelated essential targets, the probability of resistance emergence is significantly reduced.
The specific strategy embodied by 14|A-Demethylase/DNA Gyrase-IN-2 is particularly innovative. It combines an attack on a validated fungal target (CYP51) with an attack on an essential bacterial target (DNA gyrase). This could pave the way for broad-spectrum therapeutics capable of treating complex polymicrobial infections, a growing clinical challenge.
Caption: The Ergosterol Biosynthesis Pathway and the point of CYP51 inhibition.
Target II: Bacterial DNA Gyrase - A Linchpin of Bacterial Replication
Biological Role: DNA gyrase is a type II topoisomerase that is essential for bacterial survival and is absent in higher eukaryotes, making it an ideal antibacterial target. [1]Its primary and unique function is to catalyze the ATP-dependent introduction of negative supercoils into double-stranded circular DNA. [2][3]This process is crucial for compacting the bacterial chromosome and for resolving the topological stress (positive supercoils) that arises ahead of the replication fork during DNA replication and transcription. [3][4]Without functional gyrase, DNA synthesis halts, leading to cell death. [4][5] Structure and Subunits: DNA gyrase is a heterotetrameric enzyme with an A2B2 architecture, composed of two GyrA subunits and two GyrB subunits. [5][6]* GyrA: Responsible for the DNA cleavage and re-ligation activity. It contains the active site tyrosine residue that forms a transient covalent bond with the DNA. [1][5]* GyrB: Houses the ATPase domain, which binds and hydrolyzes ATP to provide the energy required for the strand-passage reaction. [1][5] Mechanism of Action: The enzyme's catalytic cycle involves a series of coordinated steps: it binds a segment of DNA (the G-segment), makes a transient double-stranded break, passes another segment of DNA (the T-segment) through the break, and finally re-ligates the G-segment. [1]This intricate process, powered by ATP hydrolysis at the GyrB subunits, results in the introduction of two negative supercoils. [3]
Caption: The catalytic cycle of DNA Gyrase.
The Molecule: 14|A-Demethylase/DNA Gyrase-IN-2 (Compound 6a)
Chemical Identity and Design Rationale: 14|A-Demethylase/DNA Gyrase-IN-2 is a benzochromene-based analogue developed through a targeted drug design strategy. [7][8]The design rationale for such a dual-target agent involves integrating the distinct pharmacophoric features required for binding to two structurally dissimilar targets. This often involves a core scaffold (the benzochromene) that serves as a rigid framework, with functional groups appended that can satisfy the binding requirements of both the heme-containing active site of CYP51 and the ATP-binding pocket or DNA-cleavage complex of DNA gyrase. The synthesis and evaluation of this and related compounds were first reported by Fouda et al. in 2020. [7][9]
Dual-Targeting Properties: In Vitro Characterization
The efficacy of a dual-target inhibitor is contingent on its ability to potently inhibit both intended enzymes. Compound 6a (14|A-Demethylase/DNA Gyrase-IN-2) has demonstrated inhibitory activity against both targets in enzymatic assays.
Quantitative Analysis of Inhibition: The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
| Compound 6a (IN-2) | 14α-Demethylase | 1.79 [8] | Fluconazole | 2.14 [8] |
| Compound 7c (IN-1) | 14α-Demethylase | 1.05 [8] | Fluconazole | 2.14 [8] |
Data sourced from Fouda AM, et al. (2020). [8]The data indicates that Compound 6a is more potent than the standard-of-care antifungal drug fluconazole in inhibiting the 14α-demethylase enzyme. [8]While the specific IC50 against DNA gyrase for compound 6a is not detailed in the available snippets, related compounds in the same chemical series were shown to be potent DNA gyrase inhibitors, with Compound 9b from a similar study showing 1.3-fold higher potency than gentamicin. [10] Mechanistic Insights from Computational Studies: Molecular docking studies are crucial for predicting how a ligand will bind to its target protein. For a dual-target inhibitor, these studies can rationalize its activity against two different enzymes. Docking simulations for this class of compounds suggest they can adopt conformations suitable for both active sites.
-
In 14α-Demethylase: The molecule is predicted to orient itself such that a nitrogen-containing heterocycle can coordinate with the central heme iron, mimicking the action of azole drugs.
-
In DNA Gyrase: The inhibitor likely interacts with key amino acid residues within the ATP-binding site of the GyrB subunit or at the interface of the GyrA-DNA complex, disrupting the enzyme's catalytic function.
Caption: Predicted dual-binding mode based on computational docking studies.
Experimental Protocols for Target Validation
The validation of a dual-target inhibitor requires robust, reproducible, and well-controlled enzymatic assays. The following protocols describe standard methodologies for assessing the inhibition of CYP51 and DNA gyrase.
Protocol 1: In Vitro 14α-Demethylase (CYP51) Inhibition Assay
Principle of the Assay: This is a reconstitution assay that measures the enzymatic activity of purified CYP51. The enzyme's activity is dependent on its redox partner, NADPH-cytochrome P450 reductase (CPR), which supplies the necessary electrons. The assay quantifies the conversion of the substrate (lanosterol) to its demethylated product. Inhibition is measured by a decrease in product formation in the presence of the test compound. The IC50 value is determined by measuring activity over a range of inhibitor concentrations. [11][12] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.1, containing 25% glycerol). [11] * Reconstitute purified, active CYP51 and CPR enzymes in the reaction buffer to a known final concentration (e.g., 1-5 µM). [11][12] * Prepare a stock solution of the substrate, lanosterol, in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor (14|A-Demethylase/DNA Gyrase-IN-2) and a reference inhibitor (e.g., fluconazole) in the same solvent.
-
Prepare a solution of NADPH, the electron donor.
-
-
Reaction Setup:
-
In a microtiter plate or microcentrifuge tubes, combine the reaction buffer, CYP51, CPR, and lanosterol.
-
Add the test inhibitor or reference inhibitor at various concentrations to the respective wells/tubes. Include a "no inhibitor" control (enzyme activity control) and a "solvent" control (vehicle control).
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding NADPH to each well/tube.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of product formation.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate or a strong acid).
-
Extract the sterols using an organic solvent.
-
Analyze the product formation using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by separating and quantifying the remaining substrate and the formed product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the CYP51 Inhibition Assay.
Protocol 2: In Vitro DNA Gyrase Supercoiling Assay
Principle of the Assay: This assay directly visualizes the primary function of DNA gyrase. The enzyme converts relaxed circular plasmid DNA into its more compact, negatively supercoiled form. [13]These two topological forms (topoisomers) of DNA migrate at different rates during agarose gel electrophoresis. The relaxed form moves slower, while the supercoiled form moves faster. An effective inhibitor will prevent the conversion of the relaxed plasmid to the supercoiled form, resulting in a visible decrease or absence of the faster-migrating band on the gel. [14] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 5X Gyrase Reaction Buffer (e.g., containing Tris-HCl, MgCl2, KCl, DTT, spermidine, and BSA). [14] * Prepare a solution of 10 mM ATP.
-
Use commercially available purified E. coli DNA gyrase (GyrA and GyrB subunits) and relaxed circular plasmid DNA (e.g., pBR322).
-
Prepare serial dilutions of the test inhibitor (14|A-Demethylase/DNA Gyrase-IN-2) and a reference inhibitor (e.g., ciprofloxacin or novobiocin) in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup (on ice):
-
For each reaction, create a master mix containing the reaction buffer, ATP, and relaxed plasmid DNA.
-
Aliquot the master mix into pre-chilled microcentrifuge tubes.
-
Add the test inhibitor or reference inhibitor at various concentrations. Include the following controls:
-
Negative Control (No Enzyme): Master mix + relaxed DNA only. This shows the position of the relaxed plasmid.
-
Positive Control (No Inhibitor): Master mix + relaxed DNA + gyrase. This shows the maximum supercoiling activity.
-
Solvent Control: Master mix + relaxed DNA + gyrase + solvent.
-
-
Add the DNA gyrase enzyme to all tubes except the negative control. The enzyme should be added last.
-
-
Incubation:
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel prepared with TBE buffer.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel. * Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
-
Data Analysis:
-
Analyze the gel image. The positive control should show a strong, fast-migrating band (supercoiled DNA). The negative control will show a slower-migrating band (relaxed DNA).
-
In the inhibitor lanes, a dose-dependent decrease in the intensity of the supercoiled band and a corresponding increase in the intensity of the relaxed band indicates inhibition. The IC50 can be estimated as the concentration at which the supercoiled band is reduced by approximately 50%.
-
Caption: Workflow for the DNA Gyrase Supercoiling Assay.
Conclusion and Future Directions
14|A-Demethylase/DNA Gyrase-IN-2 stands as a compelling proof-of-concept for the development of novel dual-acting anti-infective agents. Its demonstrated in vitro potency against both a key fungal and a key bacterial enzyme validates the rational design strategy employed in its creation. [7][8]This molecule serves as a valuable lead compound for further investigation.
The logical next steps in the development pipeline include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency against both targets, improve the selectivity profile (especially against human CYP enzymes), and enhance drug-like properties.
-
Antimicrobial Spectrum Analysis: Determining the Minimum Inhibitory Concentrations (MICs) against a broad panel of clinically relevant fungal and bacterial pathogens.
-
ADMET Profiling: Conducting in vitro and in vivo studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of lead candidates.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized compounds in established animal models of fungal and bacterial infections.
By pursuing these research avenues, the foundational work on 14|A-Demethylase/DNA Gyrase-IN-2 may ultimately lead to the development of a new class of broad-spectrum antimicrobial drugs.
References
- Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis - PMC. (n.d.).
- What are Bacterial DNA gyrase inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
- DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific. (n.d.). Amerigo Scientific.
- DNA Gyrase – A Specialized Type II Topoisomerase - Creative Diagnostics. (2024, June 7).
- Human sterol 14α-demethylase (CYP51) as a target for anticancer chemotherapy: Towards structure-aided drug design. (2016, June).
- Sterol 14alpha-demethylase (CYP51) as a therapeutic target for human trypanosomiasis and leishmaniasis. (2011). PubMed.
- DNA gyrase supercoiling inhibition assay. (n.d.). Bio-protocol.
- DNA Gyrase Inhibitors. (n.d.). Pharmacology 2000.
- DNA gyrase: structure and function. (n.d.). PubMed.
- Cytochrome P450 14-alpha-demethylase (CYP51). (n.d.). Gosset.
- DNA Gyrase- Definition, Structure, Reactions, Mechanisms. (2023, August 3). Microbe Notes.
- DNA Supercoiling Catalyzed by Bacterial Gyrase. (n.d.).
- 14α-Demethylase/DNA Gyrase-IN-2. (n.d.). MedchemExpress.com.
- Supercoiling DNA Using DNA Gyrase (E. coli) (NEB #M7636). (n.d.). New England Biolabs.
- Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. (2021, January 20). MDPI.
- New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. (2023, May 11). PubMed.
- Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis.
- DNA gyrase. (n.d.). Wikipedia.
- Inhibitory data against both 14α-Demethylase and DNA gyrase enzymes. (n.d.).
- Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal P
- Lanosterol 14 alpha-demethylase. (2018, November 28). Wikidoc.
- (PDF) PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. (n.d.).
- 14α-Demethylase/DNA Gyrase-IN-1. (n.d.). MedchemExpress.com.
- An Innovative Strategy for Dual Inhibitor Design and Its Application in Dual Inhibition of Human Thymidylate Synthase and Dihydrofolate Reductase Enzymes. (2013, April 5).
- Structure-aware dual-target drug design through collaborative learning of pharmacophore combination and molecular simulation. (n.d.).
- Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC. (n.d.).
- Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens | Antimicrobial Agents and Chemotherapy. (n.d.). ASM Journals.
- Virtual Screening for Identification of Dual Inhibitors against CDK4/6 and Arom
- Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) | Antimicrobial Agents and Chemotherapy. (n.d.). ASM Journals.
- Lanosterol 14 alpha-demethylase. (n.d.). Wikipedia.
Sources
- 1. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 2. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. microbenotes.com [microbenotes.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
